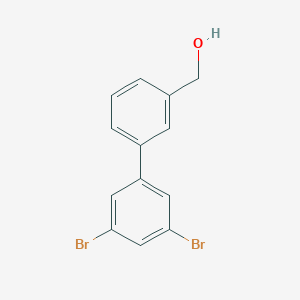
3-(3,5-Dibromophenyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of two bromine atoms attached to a biphenyl structure, with a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent under mild reaction conditions . The reaction proceeds efficiently without the need for a catalyst, yielding the desired dibrominated product .
Industrial Production Methods
Industrial production of (3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding biphenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce biphenyl derivatives.
Scientific Research Applications
(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways The bromine atoms and methanol group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromophenol: A related compound with similar bromine substitution but lacking the biphenyl structure.
3,5-Dibromoanisole: Another similar compound with a methoxy group instead of a methanol group.
Uniqueness
(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol is unique due to its specific substitution pattern and the presence of both bromine atoms and a methanol group on a biphenyl backbone
Properties
Molecular Formula |
C13H10Br2O |
|---|---|
Molecular Weight |
342.02 g/mol |
IUPAC Name |
[3-(3,5-dibromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10Br2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2 |
InChI Key |
XESUKRDERAPXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















